molecular formula C19H13Cl2N5O B2462175 2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891119-50-9

2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Número de catálogo: B2462175
Número CAS: 891119-50-9
Peso molecular: 398.25
Clave InChI: JEWNLOLLMZZRKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. The benzamide moiety at the N-position is substituted with 2,4-dichloro groups, while the triazolo[4,3-b]pyridazine ring is modified with a 3-methyl group at position 3 and a phenyl group at position 4.

Propiedades

IUPAC Name

2,4-dichloro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O/c1-11-23-24-18-8-7-17(25-26(11)18)12-3-2-4-14(9-12)22-19(27)15-6-5-13(20)10-16(15)21/h2-10H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWNLOLLMZZRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2,4-Dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and its role as a kinase inhibitor.

Chemical Structure

The compound features a dichloro benzamide core substituted with a triazolo-pyridazine moiety. The structural formula can be represented as follows:

C17H15Cl2N5O\text{C}_{17}\text{H}_{15}\text{Cl}_2\text{N}_5\text{O}

The biological activity of this compound is primarily attributed to its inhibitory effects on specific kinases involved in cancer progression. The compound has been evaluated for its ability to inhibit c-Met kinase activity, which is often overexpressed in various cancers.

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound has a potent cytotoxic effect, particularly against lung (A549) and breast (MCF-7) cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies : In a study evaluating the cytotoxicity of various triazolo-pyridazine derivatives, it was found that compounds similar to this compound showed significant inhibition of c-Met kinase with IC50 values comparable to established inhibitors like Foretinib .
  • Mechanistic Insights : The binding affinity of the compound to the ATP-binding site of c-Met was assessed using molecular docking studies. It was observed that the compound adopts a U-shaped conformation that allows effective interaction with the kinase pocket . This structural orientation is crucial for its inhibitory action.
  • Apoptosis Induction : Further investigations revealed that treatment with this compound leads to late apoptosis in A549 cells and induces cell cycle arrest in the G0/G1 phase, suggesting a mechanism by which it exerts its anti-cancer effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among triazolo[4,3-b]pyridazine derivatives influence their biological activity and pharmacokinetic properties:

Compound Name Core Substituents Biological Target/Activity Reference
2,4-Dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide - 3-Methyl on triazolo[4,3-b]pyridazine
- 2,4-Dichloro on benzamide
Hypothesized: Kinase inhibition, LIN28 interaction (inferred from analogs)
C1632 (N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) - 3-Methyl on triazolo[4,3-b]pyridazine
- N-Methyl acetamide substituent
LIN28 inhibition, PD-L1 downregulation, antitumor activity in vitro/in vivo
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide - 6-Methyl on triazolo[4,3-b]pyridazine
- Unsubstituted benzamide
Antimicrobial activity (moderate against bacteria/fungi)
STK651245 (BRD4 bromodomain inhibitor) - Trifluoromethyl on triazolo[4,3-b]pyridazine
- Indole-ethylamine substituent
BRD4 bromodomain inhibition, anticancer activity

Key Observations:

  • Substituent Position Matters: The placement of methyl groups on the triazolo[4,3-b]pyridazine ring (e.g., 3-methyl vs. 6-methyl) alters target selectivity. For example, C1632 (3-methyl) inhibits LIN28 and PD-L1 , while the 6-methyl analog in shows antimicrobial effects.
  • Benzamide vs. Acetamide: The benzamide group in the target compound may enhance binding to hydrophobic pockets in kinases or epigenetic regulators compared to C1632’s acetamide group, which is smaller and more flexible.
  • Halogenation Impact: The 2,4-dichloro substitution on benzamide likely improves metabolic stability and target affinity relative to non-halogenated analogs .

Functional and Pharmacological Comparisons

2.2.1. LIN28 Inhibition
  • C1632 : Directly blocks LIN28–let-7 interaction, rescuing let-7 tumor suppressor function, reducing tumorsphere formation, and inducing differentiation in cancer stem cells (CSCs) .
  • The dichlorobenzamide group may enhance binding to LIN28’s cold-shock domain compared to C1632’s acetamide .
2.2.2. Anticancer Activity
  • STK651245 : Inhibits BRD4 bromodomains (IC₅₀ = 120 nM), suppressing MYC transcription and tumor growth .
  • Target Compound : The dichlorobenzamide moiety may confer similar BRD4 affinity, but this requires experimental validation.
2.2.3. Antimicrobial Activity
  • N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide : Exhibits moderate activity against E. coli and C. albicans (MIC = 32–64 µg/mL) .
  • Target Compound: The 2,4-dichloro substitution could enhance membrane permeability and broaden antimicrobial spectrum compared to non-halogenated analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.